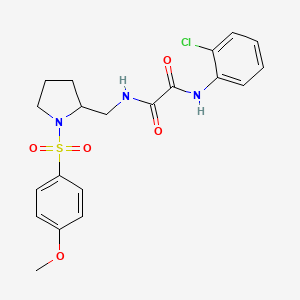

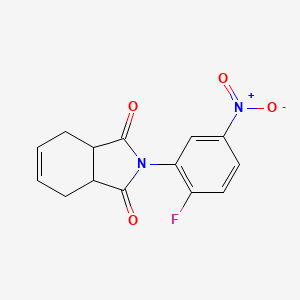

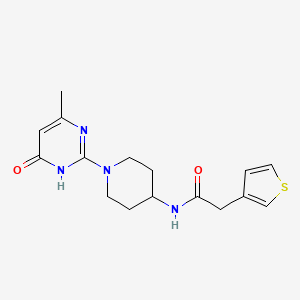

N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-phenylmaltimide with chlorosulfonic acid to yield sulfonyl chlorides, which can further react with amines to afford corresponding sulfonamides. This suggests that a similar approach could be used to synthesize the sulfonyl component of N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide . The synthesis of another related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, involves the use of 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine, indicating that amide bond formation is a key step in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction analysis. For instance, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was found to belong to the monoclinic space group with specific cell dimensions and exhibited intermolecular hydrogen bonds that stabilize the crystal structure . This information suggests that N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may also form a stable crystal structure with potential hydrogen bonding.

Chemical Reactions Analysis

The reactions of related sulfonyl chlorides with amines result in the formation of sulfonamides and can involve nucleophilic ring-opening or substitution reactions . These reactions are relevant to the chemical behavior of the sulfonyl and amide groups present in N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, suggesting that it may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide are not directly provided, the properties of related compounds can offer some insights. For example, the density, melting point, and solubility of such compounds can be influenced by their molecular structure and the presence of specific functional groups, such as sulfonyl and amide groups . The antifungal activity of a related compound against various pathogens suggests potential biological applications for N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, depending on its specific structure and properties .

Applications De Recherche Scientifique

Chemical Reactions and Syntheses

Reactions of N-(p-Chlorosulfonylphenyl)maleimide : This study explores the reactions of N-phenylmaltimide with chlorosulfonic acid, leading to the formation of sulfonyl chlorides and sulfonamides, among other products. These reactions are crucial for understanding the chemical behavior of compounds containing chlorophenyl and sulfonyl groups (Cremlyn & Nunes, 1987).

Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone : This paper details the synthesis of a compound with a 2-chlorophenyl and a phenylsulfonyl group, emphasizing the process development for high yield and purity. The methodologies discussed could be relevant for synthesizing related compounds (Kopach et al., 2010).

Molecular Interaction Studies : A study on the molecular interaction of a cannabinoid receptor antagonist highlights the significance of chlorophenyl and pyrrolidinyl groups in binding interactions, which might be analogous to the interactions involving the compound (Shim et al., 2002).

Applications in Material Science and Pharmacology

Synthesis of Electro-Optic Materials : The study on layer-by-layer self-assembled pyrrole-based chromophores as electro-optic materials demonstrates the utility of pyrrolidinyl and sulfonyl groups in developing nonlinear optical materials, potentially relevant to the applications of the compound (Facchetti et al., 2003).

Transformation of Heterocyclic Monoamine Oxidase-B Inactivators : This research illustrates how modifications to the molecular structure, such as N-methylation, can transform reversible monoamine oxidase-B inactivators into irreversible ones, highlighting the impact of structural changes on biological activity, which could be relevant for the pharmacological applications of related compounds (Ding & Silverman, 1993).

Propriétés

IUPAC Name |

N'-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O5S/c1-29-15-8-10-16(11-9-15)30(27,28)24-12-4-5-14(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGNICBWWMZFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)

![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)

![[4-(4-Ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2501672.png)

![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)